

The Discovery, Development, and Scientific Underpinnings of Quizartinib (AC220): A Technical Guide

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Compound of Interest

Compound Name: *Quizartinib*

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Abstract

Quizartinib (formerly AC220) is a potent, second-generation, and highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that has emerged as a significant therapeutic agent in the management of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. This guide provides a comprehensive technical overview of **Quizartinib**, from its discovery and medicinal chemistry origins to its detailed mechanism of action, preclinical and clinical development, and the critical challenge of acquired resistance. We delve into the causality behind its design, the methodologies for its characterization, and the future directions for overcoming resistance, offering a holistic resource for the scientific community.

Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis, increased relapse rates, and shorter overall survival. The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 receptor, leading to its constitutive, ligand-independent

activation and subsequent downstream signaling that promotes leukemic cell proliferation and survival.

The development of targeted therapies against the constitutively active FLT3 receptor has been a major focus in AML research. First-generation FLT3 inhibitors, such as midostaurin and sorafenib, demonstrated clinical activity but were limited by their multi-kinase inhibitory profiles, leading to off-target effects and suboptimal potency against FLT3. This created a clear need for a more potent and selective FLT3 inhibitor, setting the stage for the development of **Quizartinib**.

Discovery and Medicinal Chemistry of Quizartinib (AC220)

Quizartinib was rationally designed and optimized by Ambit Biosciences to be a highly potent and selective FLT3 inhibitor. The development process focused on improving upon the limitations of first-generation inhibitors.

The lead compound was identified through a high-throughput screening campaign and subsequent optimization was aimed at enhancing its aqueous solubility and pharmacokinetic properties. This was achieved by removing a carboxamide group and introducing a solubilizing morpholinoethoxy group, resulting in the final compound, AC220, later named **Quizartinib**^[1]. This medicinal chemistry effort led to a compound with a unique profile of high potency, selectivity, and favorable oral bioavailability.

Mechanism of Action: A Selective Type II FLT3 Inhibitor

Quizartinib is a type II tyrosine kinase inhibitor, a class of inhibitors that bind to and stabilize the inactive conformation of the kinase. This is in contrast to type I inhibitors, which compete with ATP in the active conformation. By binding to the inactive conformation of the FLT3 receptor, **Quizartinib** prevents the conformational changes required for its activation and subsequent autophosphorylation, even in the presence of activating ITD mutations^[2].

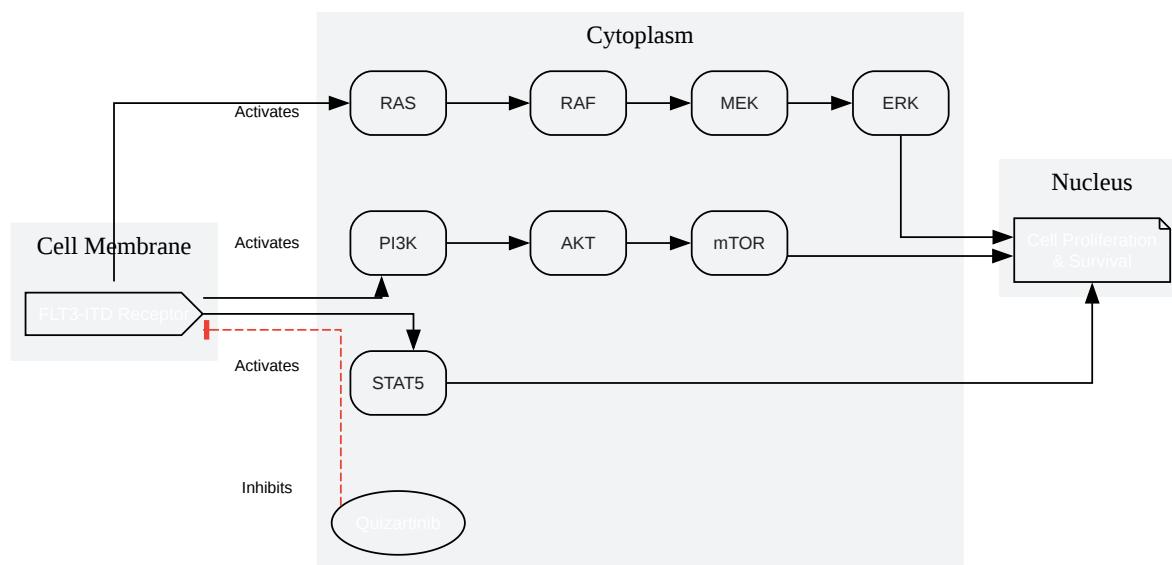
This inhibition of FLT3 autophosphorylation blocks the downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD-positive AML cells. These pathways

include:

- STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is crucial for leukemic cell survival and proliferation.
- RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell cycle progression and proliferation.
- PI3K/AKT/mTOR Pathway: This pathway plays a key role in cell growth, survival, and metabolism.

By effectively shutting down these signaling cascades, **Quizartinib** induces apoptosis and inhibits the proliferation of FLT3-ITD-dependent leukemic cells[3].

Signaling Pathway of FLT3 and its Inhibition by Quizartinib



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Caption: FLT3-ITD signaling and its inhibition by **Quizartinib**.

Preclinical Characterization

Extensive preclinical studies have characterized the potency, selectivity, and efficacy of **Quizartinib**.

In Vitro Potency and Selectivity

Quizartinib demonstrates exceptional potency against FLT3-ITD in both biochemical and cellular assays. Its active metabolite, AC886, exhibits even greater potency. The high selectivity of **Quizartinib** for FLT3 over other kinases is a key differentiator from first-generation inhibitors.

Compound	Target	Assay Type	Value	Reference
Quizartinib	FLT3	Binding Affinity (Kd)	1.6 nM	[4]
Quizartinib	FLT3-ITD	Cellular IC50 (MV4-11)	0.56 nM	[4]
Quizartinib	FLT3-WT	Cellular IC50 (RS4;11)	4.2 nM	[5]
AC886	FLT3	Binding Affinity (Kd)	1.1 nM	[6]
AC886	FLT3-ITD	Cellular IC50 (MV4-11)	0.21 nM	[6]

A comprehensive kinase screen revealed that **Quizartinib** has a very narrow target profile, with significant activity primarily against FLT3 and to a lesser extent, other closely related class III receptor tyrosine kinases like KIT and PDGFR. This high selectivity minimizes off-target effects and contributes to its favorable safety profile[6][7].

In Vivo Efficacy in AML Models

In vivo studies using mouse xenograft models of FLT3-ITD AML have demonstrated the potent anti-leukemic activity of **Quizartinib**. Oral administration of **Quizartinib** at doses as low as 1 mg/kg/day resulted in a significant extension of survival in a mouse model of FLT3-ITD AML[3] [8]. At higher doses (10 mg/kg), **Quizartinib** led to complete tumor regression in a subcutaneous xenograft model using the MV4-11 cell line[8][9].

Experimental Protocols

This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of **Quizartinib** on FLT3 kinase activity.

Materials:

- Recombinant FLT3 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- **Quizartinib** (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **Quizartinib** in kinase buffer.
- In a 384-well plate, add 2.5 µL of the FLT3 enzyme and 2.5 µL of the **Quizartinib** dilution.
- Initiate the kinase reaction by adding 5 µL of a mixture of ATP and substrate.
- Incubate the plate at room temperature for 60 minutes.

- Add 5 μ L of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
- Add 10 μ L of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **Quizartinib** concentration relative to the vehicle control and determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

- FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Quizartinib** (serially diluted)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- 96-well plates
- Incubator (37°C, 5% CO2)
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Add serial dilutions of **Quizartinib** to the wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percent inhibition of proliferation for each **Quizartinib** concentration relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

- AML cells treated with **Quizartinib** or vehicle control
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Harvest the treated and control cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Clinical Development and Efficacy

The clinical development of **Quizartinib** has focused on patients with relapsed/refractory and newly diagnosed FLT3-ITD positive AML.

Phase I and II Trials

Early phase clinical trials demonstrated the single-agent activity of **Quizartinib** in heavily pretreated patients with relapsed/refractory FLT3-ITD positive AML, with a manageable safety profile[7]. A significant adverse effect noted was QT prolongation, which requires careful monitoring.

The QuANTUM-First Trial

The pivotal Phase III QuANTUM-First trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of **Quizartinib** in combination with standard induction and consolidation chemotherapy, and as maintenance therapy in adult patients with newly diagnosed FLT3-ITD positive AML.

The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in overall survival for patients in the **Quizartinib** arm compared to the placebo arm.

Endpoint	Quizartinib + Chemo	Placebo + Chemo	Hazard Ratio (95% CI)	p-value
Overall Survival	Median not reached	12.4 months	0.78 (0.62, 0.98)	0.0324

Based on the positive results of the QuANTUM-First trial, **Quizartinib** received FDA approval in July 2023 for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.

Mechanisms of Resistance to Quizartinib

Despite the significant clinical benefit of **Quizartinib**, the development of resistance is a major challenge. Resistance mechanisms can be broadly categorized into on-target and off-target alterations.

On-Target Resistance: Secondary FLT3 Mutations

The most common mechanism of acquired resistance to **Quizartinib** is the emergence of secondary mutations in the tyrosine kinase domain (TKD) of the FLT3 receptor. These mutations, most notably at the D835 and F691 (gatekeeper) residues, lock the kinase in its

active "DFG-in" conformation, which prevents the binding of type II inhibitors like **Quizartinib**[\[10\]](#)[\[11\]](#)[\[12\]](#).

FLT3 Variant	Biochemical IC50 (nM)	Fold Change vs. FLT3-ITD
FLT3-WT	4.2	3.8x
FLT3-ITD	1.1	1.0x
FLT3-D835Y	>1000	>909x
FLT3-F691L	>1000	>909x

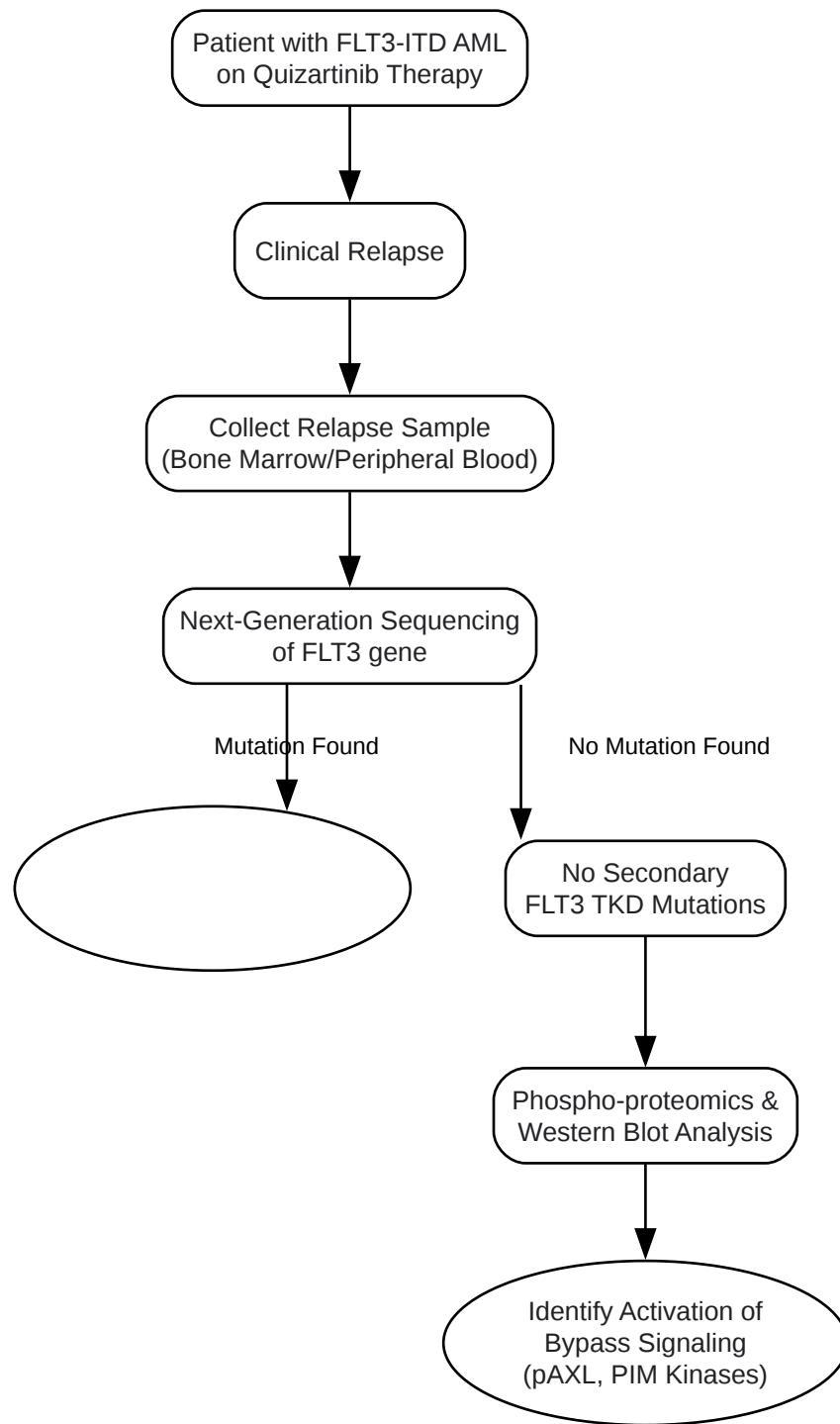
Data compiled from multiple sources indicating significant resistance for D835Y and F691L mutations.[\[13\]](#)

Off-Target Resistance: Bypass Signaling Pathways

Leukemic cells can also develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling. Key bypass pathways implicated in **Quizartinib** resistance include:

- AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, a receptor tyrosine kinase, can confer resistance to **Quizartinib** by activating downstream pro-survival pathways, often driven by the bone marrow microenvironment[\[14\]](#)[\[15\]](#)[\[16\]](#).
- PIM Kinases: Overexpression of PIM kinases, a family of serine/threonine kinases, has been shown to mediate resistance to FLT3 inhibitors by promoting cell survival and inhibiting apoptosis[\[17\]](#)[\[18\]](#)[\[19\]](#).

Workflow for Investigating Quizartinib Resistance



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Caption: Experimental workflow to investigate mechanisms of **Quizartinib** resistance.

Future Directions and Conclusion

Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its high potency and selectivity have translated into improved clinical outcomes. However, the emergence of resistance underscores the need for continued research and development.

Future strategies to overcome **Quizartinib** resistance include:

- Combination Therapies: Combining **Quizartinib** with other targeted agents, such as inhibitors of AXL or PIM kinases, or with standard chemotherapy and other novel agents like BCL-2 inhibitors (e.g., venetoclax).
- Next-Generation FLT3 Inhibitors: The development of next-generation FLT3 inhibitors that can overcome resistance mutations, such as gilteritinib (a type I inhibitor active against both ITD and TKD mutations), is a promising avenue.
- Dynamic Treatment Strategies: Implementing strategies that involve sequential or intermittent dosing of different FLT3 inhibitors to prevent the outgrowth of resistant clones.

In conclusion, the story of **Quizartinib**'s discovery and development is a testament to the power of rational drug design in an era of personalized medicine. While challenges remain, **Quizartinib** has provided a valuable therapeutic option for a high-risk patient population and serves as a foundation for future innovations in the treatment of AML.

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